molecular formula C14H12N2O3S2 B2723240 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide CAS No. 868676-99-7

3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide

Cat. No.: B2723240
CAS No.: 868676-99-7
M. Wt: 320.38
InChI Key: VCSIPYWSNRCNBL-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide is a sulfonamide-containing compound featuring a propanamide backbone substituted with a benzenesulfonyl group at the 3-position and a 3-cyanothiophen-2-yl moiety at the amide nitrogen. The benzenesulfonyl group enhances metabolic stability and influences binding affinity through its electron-withdrawing properties, while the 3-cyanothiophen-2-yl group introduces steric and electronic effects critical for interactions with biological targets.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c15-10-11-6-8-20-14(11)16-13(17)7-9-21(18,19)12-4-2-1-3-5-12/h1-6,8H,7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSIPYWSNRCNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327592
Record name 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51086072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868676-99-7
Record name 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the Stille coupling reaction, which is used to form the thiophene derivatives . The reaction conditions often involve the use of palladium catalysts and appropriate ligands to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Electrophiles like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitrile group to primary amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity Synthesis Highlights
3-(Benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide C₁₄H₁₁N₂O₃S₂ 335.4 Benzenesulfonyl, 3-cyanothiophen-2-yl Not explicitly reported (inference: potential kinase inhibition) Likely involves amide coupling between 3-(benzenesulfonyl)propanoic acid and 3-cyanothiophen-2-amine
3-(Benzylsulfonyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide C₁₈H₂₄N₃O₃S₂ 418.5 Benzylsulfonyl, 1,3,4-thiadiazole Not reported Multi-step synthesis with Suzuki coupling (if applicable)
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) C₁₆H₁₂FN₂O₂S 327.3 4-Fluorophenylthiazole, furan Potent KPNB1 inhibition, anticancer activity Suzuki reaction post-amide coupling
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29) C₃₉H₂₈FN₅O₃S₂ 721.8 Dibenzothiadiazocine, dimethoxyphenyl Anticancer (implicit from synthesis context) Multi-step reaction with lead-mediated reduction
3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide (3) C₁₀H₁₂ClN₅OS 285.8 Chloropyridinyl, methylcarbamothioyl Antioxidant, antibacterial (Rhizobium radiobacter inhibition) Condensation reactions

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity

  • Heterocyclic Moieties: The 3-cyanothiophen-2-yl group in the target compound contrasts with thiadiazole (), thiazole (), and pyridinyl () substituents in analogs. Thiophene derivatives are known for enhanced π-π stacking in enzyme binding, while thiadiazoles improve metabolic stability .
  • Sulfonyl vs. Other Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound may offer superior metabolic resistance compared to benzylsulfonyl () or methylsulfonamido () groups due to reduced susceptibility to enzymatic cleavage.

Biological Activity

3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide, with CAS No. 868676-99-7, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonyl group, a cyanothiophene moiety, and a propanamide backbone. The molecular formula is C14H12N2O3S2C_{14}H_{12}N_{2}O_{3}S_{2}, with a molecular weight of approximately 320.39 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : The starting material undergoes nucleophilic substitution to introduce the cyano group.
  • Introduction of the Benzenesulfonyl Group : This is achieved through the reaction of the thiophene derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.
  • Amidation : The final step involves coupling with an amine to form the propanamide structure.

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The sulfonyl group can enhance binding affinity and specificity towards biological targets, while the thiophene moiety may contribute to its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on sulfonamide derivatives have shown their potential as inhibitors of carbonic anhydrase (CA) isoforms associated with tumor growth. These compounds demonstrated selective cytotoxicity towards cancer cell lines such as Hep3B and A549, highlighting their therapeutic potential against malignancies .

Antimicrobial Properties

Additionally, compounds containing thiophene rings have been explored for their antimicrobial activities. The structural characteristics of this compound suggest it may also possess similar properties, making it a candidate for further investigation in this area.

Case Studies and Research Findings

  • Inhibition Studies : A study focusing on sulfonamide derivatives demonstrated that modifications to the benzenesulfonyl group could enhance inhibitory effects against specific CA isoforms. Compounds with varying substituents showed differing levels of potency against tumor-associated isoforms .
  • Structure-Activity Relationship (SAR) : Research on related compounds revealed that the hydrophobicity and electronic properties of substituents significantly influence biological activity. For instance, certain analogs exhibited enhanced selectivity for CA IX and XII isoforms due to optimized interactions at the active site .

Data Table: Biological Activity Overview

PropertyValue/Description
Molecular FormulaC14H12N2O3S2C_{14}H_{12}N_{2}O_{3}S_{2}
Molecular Weight320.39 g/mol
Anticancer ActivitySelective cytotoxicity towards Hep3B
Antimicrobial ActivityPotential activity against various bacteria
MechanismInteraction with enzymes/receptors

Q & A

Q. What are the standard synthetic routes for 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide, and how are intermediates characterized?

The compound is synthesized via multi-step reactions, including:

  • Sulfonylation : Introduction of the benzenesulfonyl group using reagents like benzenesulfonyl chloride under basic conditions.
  • Cyanothiophene functionalization : Electrophilic substitution on the thiophene ring with nitrile group incorporation.
  • Amidation : Coupling the sulfonylpropanoyl moiety to the cyanothiophene amine. Reaction progress is monitored via thin-layer chromatography (TLC) and intermediates characterized using ¹H/¹³C NMR and HPLC for purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., thiophene protons at δ 7.2–7.5 ppm, sulfonyl group at δ 3.1–3.4 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (320.4 g/mol, [M+H]⁺ at m/z 321.1).
  • X-ray Crystallography : Resolves stereochemical details (if crystalline).
  • HPLC-PDA : Validates purity (>95%) and detects trace impurities .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

The compound has low aqueous solubility (41.7 µg/mL at pH 7.4) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies show degradation <5% over 24 hours at 25°C in buffered solutions. For long-term storage, lyophilization at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Systematic optimization via Design of Experiments (DoE) is advised:

  • Variables : Temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (Pd/C: 5–10 mol%).
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C in DMF with 7.5 mol% Pd/C increases yield from 65% to 82%).
  • Flow Chemistry : Continuous-flow systems enhance reproducibility and scalability (e.g., residence time: 30 min) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 or HeLa) and positive controls.
  • Dose-Response Curves : Confirm IC₅₀ values across triplicate experiments.
  • Off-Target Profiling : Employ kinase/GPCR panels to rule out non-specific interactions.
  • Molecular Dynamics Simulations : Validate binding modes to target proteins (e.g., COX-2) .

Q. What methodologies are recommended to investigate the compound’s mechanism of action in disease models?

  • In Vitro Pharmacological Profiling :
  • Enzyme Inhibition Assays : Measure inhibition of cyclooxygenase (COX) or proteases.
  • Cellular Uptake Studies : Use fluorescent analogs or LC-MS quantification.
    • In Vivo Models :
  • Pharmacokinetics (PK) : Assess bioavailability (e.g., IV vs. oral administration in rodents).
  • Metabolite Identification : Use LC-MS/MS to detect sulfone or amine derivatives.
    • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the cyanothiophene with furan) to isolate critical pharmacophores .

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